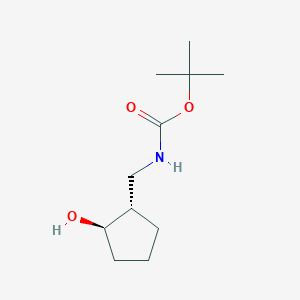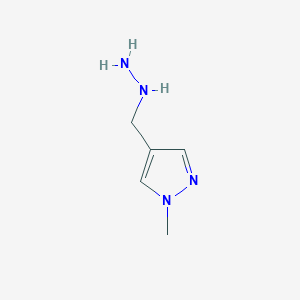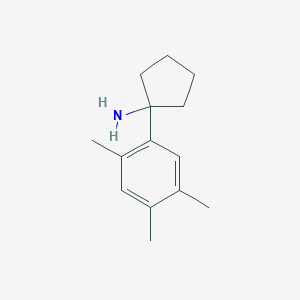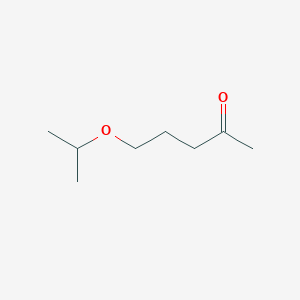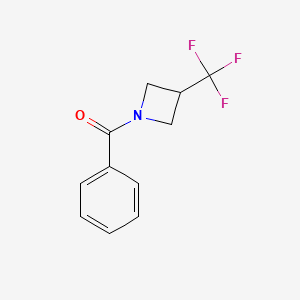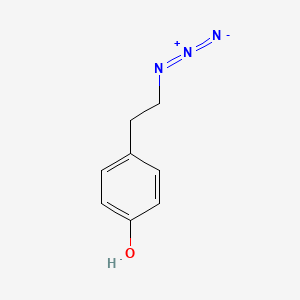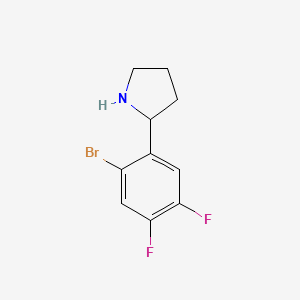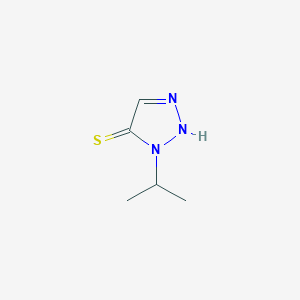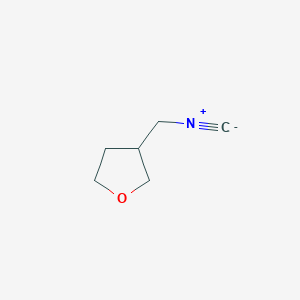![molecular formula C10H19N3O2 B13589116 [3-(2-Oxoazepan-1-yl)propyl]urea](/img/structure/B13589116.png)
[3-(2-Oxoazepan-1-yl)propyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(2-Oxoazepan-1-yl)propyl]urea is a chemical compound with the molecular formula C10H19N3O2 and a molecular weight of 213.28 g/mol It is characterized by the presence of an azepane ring, a seven-membered nitrogen-containing ring, which is attached to a propyl urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Oxoazepan-1-yl)propyl]urea typically involves the reaction of azepanone with a propyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the urea linkage. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques, such as recrystallization and chromatography, are employed to isolate the final product .
化学反应分析
Types of Reactions
[3-(2-Oxoazepan-1-yl)propyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety, leading to the formation of substituted urea derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are performed in anhydrous solvents like tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Oxo derivatives with increased oxygen content.
Reduction: Amine derivatives with reduced nitrogen content.
Substitution: Substituted urea derivatives with different functional groups attached to the urea moiety.
科学研究应用
Chemistry
In chemistry, [3-(2-Oxoazepan-1-yl)propyl]urea is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial and antifungal properties, making them candidates for the development of new therapeutic agents .
Medicine
In medicine, this compound and its derivatives are explored for their potential use in drug development. Their ability to interact with specific biological targets makes them promising candidates for the treatment of various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science .
作用机制
The mechanism of action of [3-(2-Oxoazepan-1-yl)propyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring and urea moiety allow the compound to form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
相似化合物的比较
Similar Compounds
[3-(2-Oxohexan-1-yl)propyl]urea: Similar structure with a six-membered ring instead of a seven-membered azepane ring.
[3-(2-Oxoheptan-1-yl)propyl]urea: Similar structure with a seven-membered ring but different substituents on the ring.
[3-(2-Oxoazepan-1-yl)ethyl]urea: Similar structure with an ethyl group instead of a propyl group.
Uniqueness
[3-(2-Oxoazepan-1-yl)propyl]urea is unique due to its specific combination of the azepane ring and propyl urea moiety. This structural arrangement provides distinct chemical and biological properties, making it valuable for various applications in research and industry .
属性
分子式 |
C10H19N3O2 |
|---|---|
分子量 |
213.28 g/mol |
IUPAC 名称 |
3-(2-oxoazepan-1-yl)propylurea |
InChI |
InChI=1S/C10H19N3O2/c11-10(15)12-6-4-8-13-7-3-1-2-5-9(13)14/h1-8H2,(H3,11,12,15) |
InChI 键 |
GHWJVFOBXRPAKZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=O)N(CC1)CCCNC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


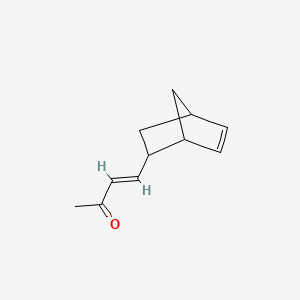
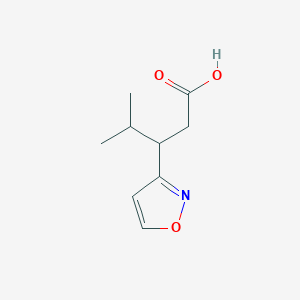
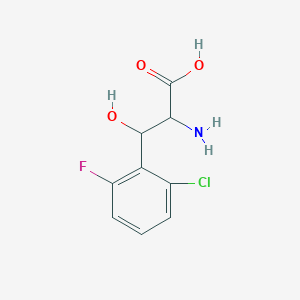
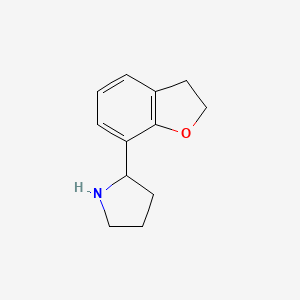
![1-{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13589073.png)
